molecular formula C14H13N3 B2827172 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole CAS No. 63777-67-3

2-(2-Phenylethyl)-2H-1,2,3-benzotriazole

Cat. No.: B2827172
CAS No.: 63777-67-3
M. Wt: 223.279
InChI Key: QQVPSSPGCBPRAO-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)-2H-1,2,3-benzotriazole is a chemical compound belonging to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including medicinal chemistry, material sciences, and industrial applications. The unique structure of this compound, which includes a phenethyl group attached to the benzotriazole ring, imparts distinct physicochemical properties that make it valuable for research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with phenethyl halides under basic conditions. One common method is the N-alkylation of benzotriazole using phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce a wide range of substituted benzotriazoles.

Scientific Research Applications

2-(2-Phenylethyl)-2H-1,2,3-benzotriazole has a wide range of scientific research applications, including:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases. Its unique structure allows for the design of novel drug molecules with improved efficacy and reduced side effects.

    Industry: this compound is used as a UV stabilizer in plastics and coatings, protecting materials from degradation caused by ultraviolet radiation. It is also employed in the production of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors in biological systems. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial growth and replication.

Comparison with Similar Compounds

    1-Phenethyl-1H-benzotriazole: Similar in structure but with the phenethyl group attached to the nitrogen atom in the 1-position.

    2-(2-Hydroxyphenyl)-2H-benzotriazole: Known for its use as a UV stabilizer, with a hydroxy group in the ortho position of the phenyl ring.

    1-(2-Hydroxyphenyl)-1H-benzotriazole: Another UV stabilizer with the hydroxy group in the ortho position but attached to the nitrogen atom in the 1-position.

Uniqueness: 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Its phenethyl group enhances its ability to interact with various molecular targets, making it valuable for diverse applications in research and industry.

Properties

IUPAC Name

2-(2-phenylethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-2-6-12(7-3-1)10-11-17-15-13-8-4-5-9-14(13)16-17/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVPSSPGCBPRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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